1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADTKAUXQUOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355147 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-15-9 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Indole Scaffolds in Advanced Chemical Biology and Medicinal Chemistry
The indole (B1671886) core, a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its widespread presence in a vast number of natural products, alkaloids, and synthetic molecules that exhibit significant biological activity. researchgate.netnih.gov The versatility of the indole ring allows it to interact with a diverse array of biological targets through various mechanisms, contributing to its broad spectrum of pharmacological effects. researchgate.net
Indole derivatives are central to the development of numerous important drugs. researchgate.netmdpi.com For instance, the indole alkaloid reserpine (B192253) has been utilized as an antihypertensive and antipsychotic agent, while vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) are key anticancer drugs that function by inhibiting tubulin polymerization. mdpi.com The structural features of the indole nucleus make it a cornerstone in the design of new therapeutic agents targeting a multitude of diseases. Researchers have extensively explored indole-based compounds for anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities, among others. nih.govmdpi.com Its ability to serve as a versatile building block continues to drive innovation in the creation of novel drug candidates. researchgate.netnih.gov
Role of Imidazole Moieties in Heterocyclic Compound Research
The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry. ajrconline.orgijaresm.com Its unique electronic properties and capacity for hydrogen bonding make it a crucial component in many biologically active molecules. ajrconline.org The imidazole moiety is famously a part of the amino acid histidine, where it plays a pivotal role in the catalytic function of many enzymes. ajrconline.org
Due to its structural versatility, the imidazole nucleus is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgnih.gov The electron-rich nature of the imidazole scaffold allows it to bind readily to various enzymes and receptors. nih.gov Furthermore, its polar and ionizable characteristics can improve the pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability. ijaresm.com This has made the incorporation of an imidazole ring a key strategy in drug discovery for optimizing lead molecules. ijaresm.comnih.gov
Overview of Indole Imidazole Hybrid Molecules in Contemporary Chemical Science
Established Synthetic Pathways for 3-Substituted Indole Derivatives
The functionalization of the indole ring at the C-3 position is a cornerstone of indole chemistry due to the inherent nucleophilicity of this position. A multitude of methods have been established for the synthesis of 3-substituted indoles, which serve as crucial precursors for more complex molecules like 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-.
Classical methods for C-3 substitution often involve electrophilic substitution reactions. For instance, the Mannich reaction, utilizing indole, formaldehyde (B43269), and a secondary amine, famously yields gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole), a versatile intermediate. nih.gov Other well-established reactions include Friedel-Crafts acylation to introduce acyl groups, which can be further modified. chemijournal.com Vilsmeier-Haack formylation is another key reaction that provides indole-3-carbaldehyde, a pivotal starting material for numerous synthetic routes.
Modern synthetic approaches have expanded the toolbox for C-3 functionalization. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, have been adapted for the direct C-H functionalization of indoles at the C-3 position. These methods offer a high degree of efficiency and functional group tolerance. Furthermore, multicomponent reactions have gained prominence as they allow for the construction of complex 3-substituted indoles in a single step from simple starting materials, often with high atom economy. rsc.orgresearchgate.net For example, the condensation of indoles, aldehydes, and a third component like pyrazol-5-amine can yield highly functionalized 3-substituted indoles. rsc.org
Approaches to Imidazole Ring Annulation and Linkage
The construction of the imidazole ring itself can be achieved through various synthetic strategies, often categorized by the number of bonds formed in the cyclization step. The Debus-Radziszewski imidazole synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. wikipedia.orgpharmaguideline.com This method has been adapted using microwave irradiation and various catalysts to improve yields and reaction times. ijsrst.com
Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.org The Van Leusen three-component reaction, an extension of this method, allows for the one-pot synthesis of imidazoles from an aldehyde, a primary amine, and TosMIC. nih.gov This has proven particularly useful in the synthesis of indole-imidazole conjugates.
For linking a pre-formed imidazole ring to an indole scaffold, nucleophilic substitution reactions are commonly employed. The nitrogen atom of imidazole can act as a nucleophile, displacing a leaving group attached to the 3-position of the indole. This is a key strategy in the synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- from intermediates like gramine.
One-Pot Multicomponent Synthesis Strategies for Indole-Imidazole Conjugates
A straightforward and widely used method for the synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its analogs involves the reaction of gramine with imidazole or its derivatives. nih.gov In this reaction, the dimethylamino group of gramine acts as a good leaving group upon quaternization, facilitating a nucleophilic substitution by the imidazole nitrogen.
The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base to facilitate the deprotonation of imidazole. The use of phase-transfer catalysts can also enhance the reaction rate and yield. This method is advantageous due to the commercial availability of a wide range of substituted imidazoles, allowing for the generation of a diverse library of indole-imidazole conjugates.
| Indole Substrate | Imidazole Reactant | Reaction Conditions | Product | Yield (%) | Reference |
| Gramine | Imidazole | K2CO3, DMF, 80°C | 3-((1H-imidazol-1-yl)methyl)-1H-indole | Good | nih.gov |
| Gramine | 2-Methylimidazole | K2CO3, DMF, 80°C | 3-((2-methyl-1H-imidazol-1-yl)methyl)-1H-indole | Good | nih.gov |
| Gramine | 2-Phenylimidazole | K2CO3, DMF, 80°C | 3-((2-phenyl-1H-imidazol-1-yl)methyl)-1H-indole | Good | nih.gov |
Indole-3-carbaldehyde is a versatile precursor for the synthesis of various indole-imidazole conjugates. ekb.eg One-pot multicomponent reactions involving indole-3-carbaldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) provide a direct route to 3-(1-substituted-1H-imidazol-5-yl)-1H-indoles via the Van Leusen three-component reaction. nih.gov This reaction proceeds through the in-situ formation of an imine from the indole-3-carbaldehyde and the amine, which then reacts with TosMIC to form the imidazole ring.
Another approach involves the condensation of indole-3-carbaldehydes with benzil (B1666583) and ammonium (B1175870) acetate, which can be catalyzed by acids or carried out under microwave irradiation to yield 2-(1H-indol-3-yl)-4,5-diphenyl-1H-imidazole derivatives. ijsrst.comresearchgate.net The choice of reaction conditions and catalysts can influence the reaction efficiency and the substitution pattern of the final product.
| Indole Aldehyde | Amine | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1H-indole-3-carbaldehyde | 4-Iodobenzylamine | TosMIC, K2CO3 | DMF, 60°C | 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole | 6 | nih.gov |
| 5-Fluoro-1H-indole-3-carbaldehyde | Phenethylamine | TosMIC, K2CO3 | DMF, 60°C | 5-Fluoro-3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole | 69 | nih.gov |
| Indole-3-carbaldehyde | Benzil, Ammonium Acetate | Amberlyst A-15 | Microwave irradiation | 4,5-disubstituted indolylimidazole | Excellent | ijsrst.com |
| Substituted 2-arylindole-3-carbaldehydes | Benzil, Substituted anilines, Ammonium acetate | Glycine | Ethanol | Indole-based 2,4,5-trisubstituted imidazoles | Good | researchgate.net |
Enzymatic and Biocatalytic Synthesis Approaches for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- Analogs
The use of enzymes and biocatalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. rsc.orgresearchgate.net While specific enzymatic synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- has not been extensively reported, general biocatalytic approaches for the synthesis of indole alkaloids can be considered for its analogs. rsc.org
Enzymes such as lipases and esterases are widely used for the kinetic resolution of chiral building blocks that can be subsequently used in the chemical synthesis of complex alkaloids. rsc.org Oxidoreductases, including monoamine oxidases, can be employed for the modification of the indole core. The biosynthesis of many indole alkaloids originates from the amino acid tryptophan. nih.govwikipedia.org Engineered metabolic pathways in microorganisms could potentially be designed to produce functionalized indole precursors.
For instance, a hypothetical biocatalytic approach could involve the enzymatic activation of the indole C-3 position followed by a biocatalytic coupling with an imidazole derivative. While this field is still developing, the potential for creating novel and efficient synthetic routes to indole-imidazole conjugates using biocatalysis is significant.
Functionalization and Derivatization at the Indole Nitrogen (N-1 Position)
Modification at the N-1 position of the indole ring in 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. The N-H bond of indole can be deprotonated with a suitable base to generate an indolyl anion, which can then react with various electrophiles.
Common N-1 functionalizations include alkylation, arylation, and acylation. researchgate.net N-alkylation is often achieved using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. tandfonline.com Palladium-catalyzed N-vinylation and N-arylation reactions have also been developed, offering access to a wider range of N-1 substituted derivatives. beilstein-journals.org
A significant challenge in the N-functionalization of indoles is the competing reactivity of the C-3 position. researchgate.net To achieve selective N-1 functionalization, it is often necessary to use protecting groups at the C-3 position or to employ specific catalytic systems that favor N-substitution. In the case of 3-(imidazol-1-ylmethyl) substituted indoles, the pre-existing C-3 substituent can influence the reactivity and selectivity of N-1 functionalization.
| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-(1H-Imidazol-1-ylmethyl)-1H-indole | 4-Cyanobenzyl bromide | NaH, DMF | 1-(4-Cyanobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | 45 | tandfonline.com |
| 5-Methoxy-3-(1H-imidazol-1-ylmethyl)-1H-indole | 4-(Trifluoromethyl)benzyl bromide | NaH, DMF | 3-(1H-Imidazol-1-ylmethyl)-5-methoxy-1-(4-trifluoromethylbenzyl)-1H-indole | 52 | tandfonline.com |
| 2-Methyl-3-(1H-imidazol-1-ylmethyl)-1H-indole | 4-Propylbenzyl bromide | NaH, DMF | 3-(1H-Imidazol-1-ylmethyl)-2-methyl-1-(4-propylbenzyl)-1H-indole | 48 | tandfonline.com |
Stereoselective and Regioselective Synthesis Considerations for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and Its Analogs
The synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its analogs often requires precise control over the regioselectivity and, in the case of chiral derivatives, the stereoselectivity of the reactions. The indole nucleus possesses multiple nucleophilic sites, primarily the C3 position, but also the N1 and C2 positions, leading to potential challenges in achieving the desired substitution pattern. Furthermore, the introduction of stereocenters, particularly at the methylene (B1212753) bridge connecting the indole and imidazole rings or on substituted analogs, necessitates the use of asymmetric synthetic strategies.
Regioselective Synthesis
The inherent nucleophilicity of the C3 position of the indole ring generally directs alkylation reactions to this site, a cornerstone of many synthetic routes to 3-substituted indoles. However, the N1-position can also compete for electrophiles, leading to mixtures of N- and C-alkylated products.
One common strategy to ensure C3-regioselectivity is the protection of the indole nitrogen. The use of bulky protecting groups, such as the triisopropylsilyl (TIPS) group, can sterically hinder the N1 and C2 positions. This directs incoming electrophiles, such as a halo- or hydroxymethylimidazole derivative, exclusively to the C3 position. For instance, the generation of a 3-lithiated indole from a 1-triisopropylsilyl-indole allows for regioselective reaction with various electrophiles at low temperatures.
Another approach to control regioselectivity involves the choice of reaction conditions and reagents. Friedel-Crafts alkylation is a widely employed method for the C3-functionalization of indoles. The reaction of an indole with an appropriate electrophile, such as 1-(chloromethyl)-1H-imidazole or 1-(hydroxymethyl)-1H-imidazole, in the presence of a Lewis acid catalyst, typically yields the C3-alkylated product. The selection of a mild Lewis acid can minimize side reactions and prevent undesired substitution at other positions.
In some cases, the reaction conditions can be tuned to favor the formation of specific regioisomers. For example, the choice of solvent and the nature of the base used in the reaction can influence the site of substitution.
The following table summarizes common approaches to achieve regioselective C3-alkylation of indoles, which are applicable to the synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-.
| Method | Key Features | Potential Advantages |
| N-Protection Strategy | Use of bulky protecting groups (e.g., TIPS, Boc) on the indole nitrogen. | Excellent C3-selectivity by sterically blocking N1 and C2 positions. |
| Friedel-Crafts Alkylation | Reaction with an electrophilic imidazole precursor catalyzed by a Lewis acid. | Direct C-C bond formation at the C3 position. |
| Mannich Reaction | Reaction of indole with formaldehyde and imidazole. | A classic method for introducing aminomethyl groups at C3. |
| Metalated Indoles | Use of 3-lithio or 3-magnesioindole derivatives. | High reactivity and good regioselectivity with suitable electrophiles. |
Stereoselective Synthesis
While 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- itself is achiral, the synthesis of its analogs bearing stereocenters requires careful consideration of stereoselectivity. A key focus in this area is the catalytic asymmetric Friedel-Crafts (AFC) reaction, which can introduce a chiral center at the methylene bridge or on a substituted indole or imidazole ring with high enantioselectivity.
The AFC reaction of indoles with various electrophiles has been extensively studied, and several chiral catalyst systems have been developed. These catalysts, typically chiral Lewis acids or Brønsted acids, create a chiral environment around the reactants, directing the approach of the nucleophilic indole to one face of the electrophile, thereby inducing enantioselectivity.
For the synthesis of chiral analogs of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, one could envision the reaction of a substituted indole with a prochiral electrophile, or vice versa, in the presence of a chiral catalyst. For example, the alkylation of indole with an imidazole derivative bearing a prochiral center could be controlled by a chiral catalyst to yield a single enantiomer.
Several classes of chiral catalysts have proven effective in asymmetric Friedel-Crafts alkylations of indoles and could be applicable to the synthesis of chiral 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- analogs. These include:
Chiral Metal-Diphosphine Complexes: Complexes of transition metals like copper, palladium, or nickel with chiral diphosphine ligands can effectively catalyze asymmetric alkylations.
Chiral Bisoxazoline (BOX) Ligands: Metal complexes of BOX ligands are widely used in various asymmetric transformations, including Friedel-Crafts reactions.
Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for enantioselective reactions involving indoles. They can activate the electrophile through hydrogen bonding and create a well-defined chiral pocket.
The table below provides examples of chiral catalyst systems that have been successfully used in the asymmetric Friedel-Crafts alkylation of indoles with other electrophiles, highlighting their potential applicability for the stereoselective synthesis of analogs of the target compound.
| Catalyst Type | Example Catalyst/Ligand | Electrophile Type | Reported Enantioselectivity |
| Chiral Lewis Acid | Cu(II)-Bisoxazoline complexes | Nitroalkenes, α,β-unsaturated ketones | High to excellent ee |
| Chiral Lewis Acid | Ni(II)-N,N'-dioxide complexes | β,γ-Unsaturated α-ketoesters | Up to 99% ee rsc.org |
| Chiral Lewis Acid | Yb(OTf)₃-pybox complex | Nitroalkenes | Up to 91% ee nih.gov |
| Chiral Brønsted Acid | Chiral Phosphoric Acids | Imines, Alcohols | High to excellent ee |
Although direct reports on the enantioselective synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- are scarce, the principles established in the broader field of asymmetric indole functionalization provide a strong foundation for the development of such methodologies. The key would be the careful selection of a chiral catalyst that can effectively recognize the indole and the imidazole-containing electrophile to control the stereochemical outcome of the C-C bond formation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For the 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- scaffold, distinct signals are expected for the protons of the indole and imidazole rings, as well as the methylene bridge. Based on data from analogous structures, the chemical shifts (δ) can be predicted. nih.gov
The indole ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). The proton at the C2 position of the indole ring is expected to be a singlet, while the protons on the benzene (B151609) ring (C4 to C7) will show characteristic doublet and triplet splitting patterns due to coupling with their neighbors. The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift.
The imidazole ring protons also resonate in the aromatic region. The proton at the C2 position of the imidazole ring is typically a singlet, as are the protons at the C4 and C5 positions. The methylene bridge protons (-CH₂-) connecting the two heterocyclic rings are expected to appear as a sharp singlet, typically in the range of δ 5.0-5.5 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 10.0 | br s |
| Indole H-2 | ~7.2-7.5 | s |
| Indole H-4 to H-7 | ~6.9-7.8 | m |
| Imidazole H-2' | ~7.6-7.8 | s |
| Imidazole H-4'/H-5' | ~6.9-7.2 | s |
Note: These are predicted values based on similar compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The indole moiety will exhibit eight distinct carbon signals, while the imidazole ring will show three, and the methylene bridge will have one. researchgate.net The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
The carbons of the indole ring typically resonate between δ 100 and 140 ppm. The quaternary carbons, such as C3, C3a, and C7a, will have distinct chemical shifts. The carbons of the imidazole ring are expected in a similar range, with C2' generally appearing at a more downfield position compared to C4' and C5'. nih.gov The methylene carbon will appear at a more upfield position, typically around δ 45-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C-2 | ~122-125 |
| Indole C-3 | ~110-115 |
| Indole C-3a | ~127-130 |
| Indole C-4 to C-7 | ~111-123 |
| Indole C-7a | ~135-137 |
| Imidazole C-2' | ~137-140 |
| Imidazole C-4'/C-5' | ~118-130 |
Note: These are predicted values based on similar compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. youtube.comwikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.orgsdsu.edu For 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, COSY would show correlations between the adjacent protons on the benzene ring of the indole moiety, confirming their positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the methylene proton signal would show a correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the methylene protons would show correlations to C3 of the indole ring and C1' of the imidazole ring, confirming the linkage between the two heterocyclic systems. beilstein-journals.org
Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. tsijournals.com The FT-IR spectrum of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netnih.govnist.gov
N-H Stretch: A characteristic sharp peak for the indole N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
C-H Aromatic Stretch: Multiple sharp bands corresponding to the C-H stretching of the indole and imidazole rings would appear around 3000-3150 cm⁻¹.
C-H Aliphatic Stretch: The C-H stretching of the methylene bridge would be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N Aromatic Ring Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the indole and imidazole rings.
C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the 1200-1350 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3150 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C/C=N | Stretch | 1450-1650 |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. rsc.orgbeilstein-journals.orgnih.gov
For 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. HRMS would provide the exact mass of this ion, which can be used to confirm the molecular formula (C₁₂H₁₁N₃). The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and one of the heterocyclic rings, leading to characteristic fragment ions. nist.gov
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.commdpi.comnajah.edu While a crystal structure for the exact title compound is not publicly available, data from the closely related compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, provides significant insight into the likely solid-state architecture. nih.gov
In this analogue, the indole and imidazole ring systems are not coplanar, with a significant dihedral angle between them. nih.gov The crystal packing is stabilized by intermolecular interactions, such as C-H···N hydrogen bonds, which link the molecules into extended networks. nih.gov It is highly probable that 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- would adopt a similar non-planar conformation in the solid state, with intermolecular hydrogen bonding involving the indole N-H group and the nitrogen atoms of the imidazole ring playing a key role in the crystal packing. A similar dihedral angle between the fused ring systems was also observed in 5-Fluoro-3-(1H-indol-3-ylmethyl). nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- |
| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile |
Elucidation of Torsional Angles and Planarity
The three-dimensional arrangement of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its analogs is fundamentally dictated by the rotational freedom around the methylene bridge connecting the indole and imidazole moieties. X-ray crystallographic studies on related structures provide significant insights into the preferred torsional angles and the planarity of the heterocyclic systems.
In several imidazole derivatives, the imidazole ring demonstrates a tendency to lie nearly in the plane of the methylene bridge, while the indole fragment is significantly twisted out of this plane. For instance, in a series of 3-(imidazol-1-ylmethyl)-1H-indole derivatives with alkyl substituents on the imidazole ring, the indole moiety forms an angle ranging from 61.4(1)° to 65.6(1)° with the plane defined by the C-C and C-N bonds of the methylene linker. nih.gov In contrast, the imidazole fragment is inclined to this plane at much smaller angles, varying from 10.3(1)° to 31.3(2)°. nih.gov This suggests a conformational preference where the bulkier indole ring is positioned away from the imidazole ring to minimize steric hindrance.
The conformation can be further described by a set of ring-twist angles, φ1 and φ2, which are the signed torsion angles measured along the C-C and C-N bonds of the methylene bridge. nih.gov These angles provide a quantitative measure of the orientation of the two heterocyclic rings relative to the linker. In the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the dihedral angle between the indole ring system and the imidazole ring is a significant 77.70 (6)°. nih.gov Similarly, in 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole, the dihedral angle between the indole and imidazole rings is 61.36 (7)°. nih.gov These substantial dihedral angles underscore the non-planar nature of these molecular scaffolds.
The degree of planarity and the specific torsional angles can be influenced by substitution patterns on either the indole or imidazole rings. For example, the replacement of the imidazole ring with a larger benzothiazole-2-thione or benzoxazole-2-thione moiety dramatically alters the molecular conformation. In one such case, the indole ring becomes nearly coplanar with the methylene bridge (angle of 13.4(3)°), while the benzothiazole-2-thione unit is significantly out of plane (78.2(1)°). nih.gov
| Compound Derivative | Dihedral Angle between Indole and Imidazole/Related Ring (°) | Reference |
| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile | 77.70 (6) | nih.gov |
| 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole | 61.36 (7) | nih.gov |
| Alkyl-substituted 3-(imidazol-1-ylmethyl)-1H-indoles (Indole to methylene plane) | 61.4(1) - 65.6(1) | nih.gov |
| Alkyl-substituted 3-(imidazol-1-ylmethyl)-1H-indoles (Imidazole to methylene plane) | 10.3(1) - 31.3(2) | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its analogs is governed by a network of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is a prominent feature in the crystal structures of these compounds. The indole N-H group is a consistent hydrogen bond donor, often forming N-H···Cl interactions in hydrochloride salts or with other suitable acceptors. nih.gov
In the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the molecules are linked by C—H⋯N hydrogen bonds. nih.gov These interactions create undulating chains that propagate parallel to the crystallographic axes, ultimately forming sheet-like structures. nih.gov This demonstrates that even weaker C-H donors can play a crucial role in the supramolecular assembly when stronger donors are absent or sterically hindered.
Beyond classical hydrogen bonding, other weak interactions contribute to the stability of the crystal lattice. These can include C—H···π interactions and π–π stacking, where the electron-rich indole and imidazole rings interact with each other or with adjacent molecules. researchgate.net The presence of π–π stacking is often confirmed by shape index and curvedness maps derived from Hirshfeld surface analysis. mdpi.com
| Compound Derivative | Type of Interaction | Key Features | Reference |
| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile | C—H⋯N hydrogen bonds | Forms undulating chains and (100) sheets | nih.gov |
| Zn(II) complexes of indole-imidazole ligands | N-H(indole)∙∙∙Cl(chloride) intermolecular hydrogen bonds | Formation of polar supramolecular aggregates | nih.gov |
| 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate | N—H⋯O, C—H⋯O, C—H⋯π, π–π stacking | Forms a three-dimensional network | researchgate.net |
Conformational Analysis of the Indole-Imidazole Linkage
Computational studies on the indole-imidazole heterodimer have identified several stable conformers, including a V-shaped herringbone geometry, two tilted T-shaped structures, and a tilted parallel-displaced conformer. researchgate.net These conformations are stabilized by a combination of NH hydrogen bonding, NH- and CH-π interactions, and π-π interactions. researchgate.net Although these studies focus on the non-covalently linked dimer, they provide valuable insight into the fundamental interaction modes that likely influence the preferred conformations of the covalently linked 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-.
The conformation of the indole-imidazole ligand can be significantly altered upon coordination to a metal center. A comparative analysis of the free ligand versus its Zn(II) complex revealed that the molecular conformation changes upon coordination, as evidenced by variations in the φ1 and φ2 torsion angles. nih.gov This highlights the adaptability of the indole-imidazole linkage to its chemical environment.
In solution, these molecules are expected to exist as a dynamic equilibrium of multiple conformers. The energy barrier to rotation around the S-N bond in related 1-(arylsulfonyl)indole molecules has been calculated to be in the range of 2.5–5.5 kcal/mol, suggesting that interconversion between rotational conformers is rapid at room temperature. nih.gov A similar low rotational barrier is anticipated for the C-N and C-C bonds of the methylene linker in the indole-imidazole scaffold, allowing the molecule to readily adopt different spatial arrangements.
Chemical Reactivity and Transformation Pathways of 1h Indole, 3 1h Imidazol 1 Ylmethyl
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov Generally, the C3 position is the most nucleophilic and the preferred site for electrophilic attack. nih.govresearchgate.net However, in 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, the C3 position is already substituted. This directs subsequent electrophilic attacks to other positions on the indole ring.
Nucleophilic Reactions Involving the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- contains two nitrogen atoms with different properties. One nitrogen atom is of the pyrrole (B145914) type, with its lone pair of electrons contributing to the aromatic sextet, rendering it non-basic and non-nucleophilic. The other nitrogen is of the pyridine (B92270) type (imine), with its lone pair located in an sp² hybrid orbital in the plane of the ring. This imine nitrogen is basic and serves as the primary nucleophilic center of the imidazole moiety. wikipedia.org
This nucleophilic nitrogen is readily available for reactions with electrophiles, such as alkylating agents or protons. It is also the primary site for coordination with metal ions, a fundamental aspect of the molecule's coordination chemistry. wikipedia.orgnih.gov The intermediate basicity of this nitrogen, between that of pyridine and ammonia (B1221849), allows it to act as an effective ligand in a variety of chemical contexts. wikipedia.org
Coordination Chemistry and Metal Complexation of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- Ligands
The presence of the nucleophilic imine nitrogen on the imidazole ring makes 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- an effective N-donor ligand for a variety of metal ions. nih.govnih.gov The coordination of this ligand can enhance or modify its biological and chemical properties. nih.gov
Synthesis and Characterization of Zn(II) Complexes
1H-Indole, 3-(1H-imidazol-1-ylmethyl)- (designated as InIm or L1) readily reacts with zinc(II) chloride (ZnCl₂) to form stable coordination complexes. nih.gov The synthesis is typically carried out by reacting the ligand with anhydrous ZnCl₂ in a 1:2 molar ratio in methanol (B129727) at room temperature, which yields the complex [Zn(InIm)₂Cl₂] in good yields. nih.gov
The characterization of this complex has been performed using various spectroscopic and analytical techniques. nih.gov Single-crystal X-ray diffraction analysis reveals a distorted tetrahedral coordination geometry around the Zn(II) ion. The central zinc atom is coordinated to two nitrogen atoms from the imidazole rings of two separate ligands and two chloride ions. nih.gov The N-H group of the indole moiety is not involved in coordination but participates in intermolecular hydrogen bonding with the chloride ligands, forming polar supramolecular structures. nih.gov
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| 1H NMR (in DMSO-d6) | One set of signals corresponding to the coordinated ligand. | The two ligands are chemically equivalent in the complex. | nih.gov |
| FT-IR | Shifts in vibrational frequencies compared to the free ligand. | Confirmation of ligand coordination to the metal center. | nih.gov |
| ESI-MS | Detection of mass peaks corresponding to the complex fragments. | Confirms the composition of the complex. | nih.gov |
| Single-Crystal X-ray Diffraction | Zn(II) ion is tetrahedrally surrounded by two imidazole nitrogen atoms and two chloride ions. Bond angles around Zn(II) show considerable spread. | Distorted tetrahedral geometry. The structure is stabilized by N-H(indole)∙∙∙Cl(chloride) intermolecular hydrogen bonds. | nih.gov |
Exploration of Other Transition Metal Complexes
Beyond zinc, indole and imidazole derivatives are known to form stable complexes with a wide range of other transition metals, including copper, nickel, cobalt, palladium, iron, and chromium. nih.govresearchgate.net The nitrogen donor atom of the imidazole ring is the primary binding site for these metal ions. researchgate.netajol.info While specific studies on other transition metal complexes of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- are less detailed in the available literature, the established coordination behavior of similar N-donor ligands suggests its potential to form complexes with varied geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. orientjchem.orgdspace.unza.zm The formation of these metal complexes often leads to enhanced biological activity compared to the free ligands. nih.govresearchgate.net
Oxidative and Reductive Transformations
The indole and imidazole rings exhibit distinct behaviors under oxidative and reductive conditions. The electron-rich indole moiety is susceptible to oxidation. Metal-free oxidative dearomatization processes can transform substituted indoles into oxindole (B195798) derivatives. rsc.org For example, the use of an in-situ generated sulfonium (B1226848) intermediate can achieve the vicinal functionalization of 3-substituted indoles into 3-hydroxy-2-oxindoles. rsc.org
Regarding the imidazole portion, related dihydroimidazole-2-thiones have been converted to their corresponding 1H-imidazoles through desulfurization using hydrogen peroxide in acetic acid, a process described as an "oxidative reduction". researchgate.net Reductive ring-opening of related 2-imidazolines can be achieved using reagents like lithium aluminum hydride (LiAlH₄), though this often requires harsh conditions. scite.ai The specific oxidative and reductive pathways for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- would depend on the reagents and conditions employed, potentially targeting either the indole or imidazole ring selectively.
Ring-Opening and Ring-Closing Reaction Pathways
Transformations involving the opening or closing of the heterocyclic rings require more energetic conditions. For the indole system, rhodium(II)-catalyzed reactions with halodiazoacetates can lead to a cyclopropanation at the C2-C3 bond, followed by a ring-expansion of the resulting labile indoline (B122111) intermediate to form quinoline (B57606) structures. beilstein-journals.orgchemrxiv.org This pathway, however, often requires an unsubstituted N-H on the indole for the ring expansion to proceed effectively. beilstein-journals.org
Ring-closing reactions are fundamental to the synthesis of the indole and imidazole rings themselves. For instance, some synthetic routes to functionalized 1H-imidazoles proceed through a denitrogenative transformation of 5-amino-1,2,3-triazoles, involving an initial hydrolysis, intramolecular cyclization, and subsequent carbene insertion. mdpi.com While not a direct reaction of the title compound, these pathways illustrate the types of transformations that can lead to or from such heterocyclic systems. Specific ring-opening or ring-closing reactions starting from 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- are not extensively documented but are theoretically possible under specific catalytic or pyrolytic conditions. mdpi.com
Reactivity under Diverse Catalytic Systems
The chemical behavior of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- under various catalytic systems is primarily dictated by the reactivity of its constituent indole and imidazole moieties, as well as the methylene (B1212753) linker. While specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from research on related indole and imidazole derivatives. Catalytic systems, particularly those based on transition metals like palladium and copper, are instrumental in mediating a range of transformations.
Palladium-catalyzed reactions are well-established for the functionalization of indole rings. For instance, the Tsuji-Trost-type reaction, a palladium-catalyzed nucleophilic substitution, has been successfully applied to derivatives of indole-3-carbinol. nih.gov This suggests that the methylene bridge in 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- could potentially be targeted for substitution reactions under palladium catalysis. Furthermore, palladium-catalyzed intermolecular asymmetric dearomatization has been used to convert planar indoles into three-dimensional indolines, indicating a pathway for the saturation of the indole ring in the target molecule. nih.gov
Copper catalysts are also pivotal in the modification of indole and imidazole compounds. Copper-catalyzed C-H activation of indoles has been employed for the synthesis of 3,3'-diindolylmethane (B526164) derivatives, a reaction that highlights the reactivity of the C3 position of the indole nucleus. liv.ac.uk In the context of the imidazole ring, copper-catalyzed N-arylation is a common method for its functionalization. organic-chemistry.orgresearchgate.net Although the imidazole nitrogen in the target compound is already substituted, the potential for reactions at the other nitrogen atom or C-H functionalization on the imidazole ring under copper catalysis exists.
Silver-catalyzed reactions have been utilized in one-pot syntheses of 4-(imidazol-1-yl)indole derivatives from o-alkynylanilines and imidazoles. researchgate.netrsc.org This demonstrates the utility of silver catalysts in constructing the core structure of related compounds and suggests their potential for mediating further transformations.
The following tables summarize representative catalytic reactions of related indole and imidazole compounds, which can provide insights into the potential reactivity of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-.
Table 1: Palladium-Catalyzed Reactions of Indole Derivatives
| Catalyst System | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| [Pd(η³-C₃H₅)Cl]₂ / Ligand | (1-substituted-indol-3-yl)methyl acetates | Phenols or Aryl sulfinates, THF | 1-substituted 3-(aryloxymethyl)-1H-indole or 3-((arylsulfonyl)methyl)-1H-indole | High | nih.gov |
| Pd(OAc)₂ / Chiral BiOx Ligand | Indoles | Aryl diazonium salts, Aromatic boronic acids | 2,3-diarylated indolines | Moderate to Excellent | nih.gov |
| Pd(dba)₂ / Ligand | o-Alkenyl Chloroformylaniline, o-Alkynylaniline | - | Indolylmethyl oxindole | - | researchgate.net |
Table 2: Copper-Catalyzed Reactions of Indole and Imidazole Derivatives
| Catalyst System | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| CuCl | N-methylindole | TBHP, DMF, 140°C | 3,3'-bis(N-methylindolyl)methane | 54 | liv.ac.uk |
| Cu(OAc)₂·H₂O | N-substituted imidazoles | Diaryliodonium salts, DMF, 100°C | Aryl imidazolium (B1220033) salts | up to 97 | organic-chemistry.org |
| Cu(II) salt | Arene with alkyne and triazene (B1217601) functionality | Methanol, 90°C, Air | 2H-indazole | - | pkusz.edu.cn |
| CuI | N-hydroxybenzotriazin-4-one, Arylhydrazines | Alkenylboronic acids | Tetrahydrocarbazol-1-ones and indolo[2,3-a]carbazoles | Good | rsc.org |
Table 3: Silver-Catalyzed Reactions for the Synthesis of Imidazolyl-Indole Derivatives
| Catalyst System | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Ag(I) salt / Cs₂CO₃ | o-alkynylanilines, imidazoles | One-pot sequential dearomatization and cyclization/addition/aromatization | 4-(imidazol-1-yl)indole derivatives | High | researchgate.netrsc.org |
| Ag(I) salt | Arene with alkyne and triazene functionality | - | 2-substituted indoles | - | pkusz.edu.cn |
These examples underscore the potential for a variety of catalytic transformations of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, including functionalization of the indole and imidazole rings, modification of the methylene linker, and even saturation of the indole system. The choice of catalyst and reaction conditions would be crucial in directing the selectivity of these transformations.
Structure Activity Relationship Investigations of 1h Indole, 3 1h Imidazol 1 Ylmethyl Derivatives
Impact of Substituents on the Indole (B1671886) Ring System
The indole ring is a common starting point for structural modification in the design of new therapeutic agents. Research has shown that the nature and position of substituents on this bicyclic system are critical determinants of biological activity in 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives.
Studies have explored the introduction of halogen atoms (fluorine, chlorine, bromine) at the 5- and 6-positions of the indole ring to probe the effect of the ring's electronics on antimicrobial activity. nih.govmdpi.com For instance, in a series of compounds tested against methicillin-resistant Staphylococcus aureus (MRSA), the presence and location of a halogen had a notable impact. While a 5-fluoro analogue was found to be devoid of activity, a derivative with a 6-fluoro substituent combined with a 4-iodobenzyl group on the imidazole (B134444) ring exhibited strong activity against S. aureus. nih.gov This highlights that the interplay between substituents on both the indole and imidazole moieties is crucial.
Furthermore, the addition of a methoxy group has been shown to be favorable in certain contexts. A 6-methoxy-phenethyl-indole-imidazole derivative demonstrated potent and selective antifungal activity against Cryptococcus neoformans. nih.gov The position of the methoxy group is a critical factor; studies on other indole derivatives have shown that substitution at the C5 or C6-position can contribute to optimal activity, while substitution at position 4 may be less favorable. researchgate.net The absence of substituents at the N-1 position of the indole ring has also been noted as beneficial for the activity of some scaffolds. researchgate.netnih.gov
The table below summarizes the effect of indole ring substitutions on the anti-MRSA activity of selected 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives. nih.gov
| Compound | Indole Substituent | MIC (µg/mL) against MRSA |
| Unsubstituted | None | 16 |
| 6 | 6-Fluoro | 2 |
| 8 | 6-Chloro | 2 |
| 5-Fluoro Analog | 5-Fluoro | >32 (inactive) |
MIC: Minimum Inhibitory Concentration
Effects of Substitutions on the Imidazole Ring
The imidazole ring offers another key site for modification. The nature of the substituent on the imidazole nitrogen can drastically alter the compound's biological properties, including its cytoprotective and antimicrobial effects.
Investigations into the antioxidant properties of indole-imidazole hybrids revealed that the type of substituent on the imidazole ring significantly influences their activity. mdpi.com Compounds with electron-donating groups, such as alkyl groups (methyl, isopropyl), on the imidazole ring generally exhibit better inhibition of oxidative hemolysis, indicating strong cytoprotective effects. mdpi.comnih.gov Conversely, the introduction of electron-withdrawing substituents tends to decrease this protective activity and may increase hemolytic activity. nih.gov For example, a derivative with an unsubstituted imidazole ring and one with a methyl-substituted imidazole ring showed comparable and low hemolytic activity, suggesting good biocompatibility. nih.gov
In the context of antimicrobial activity, a diverse array of substituents on the imidazole nitrogen has been explored. These include various substituted benzyl groups, phenethyl groups, and other aromatic moieties. nih.gov The variation at this position is crucial for tuning the molecule's activity against specific pathogens. For example, the potent anti-MRSA activity of compounds like 6-fluoro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 6 ) underscores the importance of the N-substituent on the imidazole ring in concert with substitutions on the indole core. nih.gov
The following table illustrates the impact of imidazole ring substituents on the cytoprotective activity of indole-imidazole derivatives. mdpi.com
| Ligand | Imidazole Substituent | Cytoprotective Activity (% inhibition of hemolysis) |
| L1 | Unsubstituted | High |
| L2 | 2-Methyl | High |
| L3 | 2-Isopropyl | High |
| L5 | 2-Phenyl (electron-withdrawing) | Lower |
Influence of the Methylene (B1212753) Bridge and Linker Modifications
Much of the synthesis of these compounds utilizes gramine (B1672134), an indole alkaloid, as a starting material. In this process, the dimethylamine group at the C3 position acts as a leaving group, allowing for the direct attachment of the imidazole moiety via the methylene bridge. mdpi.com This synthetic route establishes the fundamental methylene-bridged structure.
While direct modifications to the length or composition of the single methylene linker in the parent compound are not extensively detailed in the provided literature, related research on similar structures provides insight. For instance, in a series of N-(3-(1H-imidazol-1-yl)propyl)-1H-indole-2-carboxamides, the linker is a propyl chain attached to a carboxamide group, demonstrating that more complex linkers can be employed to connect the two heterocyclic systems. nih.gov The flexibility and length of such linkers are critical for orienting the indole and imidazole pharmacophores correctly within a receptor's binding site. The main skeleton of these bridged compounds can be described as two subunits inclined at various angles, a feature controlled by the linker. nih.gov Altering the linker could therefore modify this angle and, consequently, the biological activity.
Stereochemical Implications in Bioactive Analogs
Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. While the parent compound, 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, is achiral, the introduction of substituents on the indole ring, imidazole ring, or the methylene bridge can create stereocenters.
For example, if the methylene bridge were to be substituted (e.g., with a methyl group, creating a -CH(CH3)- linker), a chiral center would be introduced. Although specific studies focusing on the stereochemical implications for this exact class of compounds are not prevalent in the provided search results, the general principles of medicinal chemistry suggest that the stereoisomers would likely have different biological activities. The three-dimensional arrangement of the indole and imidazole rings relative to each other would differ between enantiomers, leading to distinct interactions with chiral biological targets such as enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- Analogs
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and provide insights into the structural features that are important for bioactivity.
QSAR studies have been successfully applied to indole-azole-based compounds to understand their mechanism of action and to design more potent analogs. colab.ws For a series of 1-aryl-2-[(1H-imidazol-1-yl)methyl]-6-substituted-1H-indole derivatives, a QSAR model was developed that showed a significant correlation between the structural descriptors and the aromatase inhibitory activity. colab.wsscilit.com
The derived QSAR model demonstrated good statistical significance, with a squared correlation coefficient (R²) of 0.93 and a cross-validated squared correlation coefficient (Q²) of 0.82. colab.ws The key descriptors identified in the model included:
AVP-0: A 2D descriptor related to the molecular size and complexity.
MATS7s: A 2D autocorrelation descriptor that considers the Sanderson electronegativities of the atoms.
minHaaCH: A 3D descriptor related to the minimum H attached to an aliphatic C-H.
These studies indicated that electronic parameters, such as high electronegativity and ionization potential, have an unfavorable influence on the anti-aromatase activity of these compounds. colab.ws Furthermore, when comparing imidazole and 1,2,4-triazole rings, the imidazole nucleus was found to be more favorable due to its lower electrostatic potential. colab.ws Such 2D and 3D QSAR models are valuable tools for predicting the antioxidant or inhibitory potential of newly designed indolyl derivatives before their synthesis. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D properties of molecules with their biological activities. nih.govijpsonline.com These methods provide contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity.
While specific CoMFA and CoMSIA studies for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives were not detailed in the search results, the application of these techniques to other heterocyclic inhibitors provides a clear framework for their utility. nih.govresearchgate.net
CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups would be favorable (or unfavorable) and where positive or negative charges would enhance activity. ijpsonline.com
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model of the SAR. nih.gov
For a set of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- analogs, a CoMFA/CoMSIA study would involve aligning the compounds based on their common scaffold. The resulting 3D contour maps would offer a graphical representation of the SAR, guiding the rational design of new derivatives with improved potency. For example, a green contour in a steric map would indicate that adding a bulky substituent in that region could enhance activity, while a blue contour in an electrostatic map would suggest that an electropositive group is preferred in that space. The predictive power of these models, validated by a test set of compounds, can significantly streamline the drug discovery process. nih.gov
Mechanistic Studies of Biological Interactions for 1h Indole, 3 1h Imidazol 1 Ylmethyl and Its Derivatives
Molecular Recognition and Binding Dynamics with Target Proteins
The biological activity of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its derivatives is predicated on their specific molecular recognition by and binding to target proteins. Computational studies, including molecular docking, have been instrumental in elucidating the binding modes of these compounds.
For instance, in the context of aromatase inhibition, the imidazole (B134444) moiety of these derivatives is believed to coordinate with the heme iron of the cytochrome P450 enzyme. The indole (B1671886) scaffold and its various substituents then engage in hydrophobic and polar interactions within the active site, contributing to the binding affinity and selectivity. nih.gov Molecular docking studies of indole-imidazole derivatives with aromatase have revealed that the binding energy is influenced by the presence and position of electron-withdrawing groups on the phenyl ring of the indole. yuntsg.com
In the case of Indoleamine 2,3-dioxygenase 1 (IDO1), another heme-containing enzyme, the imidazole or triazole ring of the inhibitors interacts with the heme iron. The rest of the molecule occupies hydrophobic pockets within the active site, designated as pockets A and B. researchgate.net Docking models have shown that effective interactions with the ferrous ion of the heme and key residues in these hydrophobic pockets are essential for inhibitory activity. researchgate.net The structural modifications on the indole and imidazole rings significantly influence the binding affinity and, consequently, the inhibitory potency.
Similarly, for CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis, azole derivatives, including those with an imidazole ring, are known to bind to the heme iron in the active site. nih.gov The N-1 substituent of the azole ring interacts with amino acids lining the active site pocket, which is crucial for the compound's inhibitory effect. nih.gov
The interaction of indole derivatives with HIV-1 glycoprotein (B1211001) 41 (gp41) involves a different mechanism. These small molecules are designed to bind to a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41. This binding prevents the conformational changes necessary for the fusion of the viral and cellular membranes. nih.gov Docking studies have shown that the flexible nature of these molecules allows them to conform to the contours of this hydrophobic pocket, mimicking the binding of natural peptide partners. nih.gov
Enzyme Inhibition Mechanisms (e.g., Aromatase, CYP51, HIV-1 gp41, IDO1)
The 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- scaffold has been incorporated into potent inhibitors of several key enzymes implicated in various diseases. The mechanism of inhibition is often tied to the specific features of the enzyme's active site.
Aromatase: Derivatives of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- act as non-steroidal aromatase inhibitors. nih.gov The primary mechanism involves the coordination of the nitrogen atom of the imidazole ring to the heme iron atom of the aromatase enzyme. This interaction competitively inhibits the binding of the natural androgen substrates, thereby blocking the synthesis of estrogens. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the indole nitrogen and the phenyl ring can significantly modulate the inhibitory potency. For example, certain bulky substituents on the indole nitrogen have been shown to enhance aromatase inhibitory activity. nih.gov
| Compound Derivative | Target | IC50 (µM) |
| 5b (benzimidazole-oxadiazole) | Aromatase | 1.475 ± 0.062 |
| 5c (benzimidazole-oxadiazole) | Aromatase | 2.512 ± 0.124 |
| 19e (triazole–phenstatin hybrid) | Aromatase | 0.42 ± 0.07 (in MCF-7 cells) |
CYP51: Similar to aromatase, CYP51 is a cytochrome P450 enzyme, and its inhibition by azole-containing compounds, including imidazole derivatives, follows a similar mechanism. The imidazole nitrogen binds to the heme iron, disrupting the enzyme's catalytic cycle and inhibiting the demethylation of lanosterol (B1674476), a crucial step in ergosterol biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane leads to the antifungal effect.
HIV-1 gp41: The inhibition of HIV-1 gp41-mediated membrane fusion by indole derivatives is a protein-protein interaction inhibition mechanism. nih.gov These small molecules target a transiently exposed hydrophobic pocket on the NHR of gp41 during the viral entry process. By occupying this pocket, they prevent the association of the C-terminal heptad repeat (CHR) with the NHR, which is a critical step for the formation of the six-helix bundle required for membrane fusion. nih.govfrontiersin.org
IDO1: As potent inhibitors of IDO1, indole-imidazole derivatives act by binding to the heme iron in the active site through the imidazole ring. This direct interaction with the catalytic center blocks the binding of the substrate, tryptophan, and thus inhibits its conversion to kynurenine. researchgate.net The inhibitory activity of these compounds can be in the nanomolar to micromolar range, with SAR studies indicating that modifications to the indole and imidazole moieties can fine-tune their potency and selectivity. nih.govresearchgate.net
| Compound Derivative | Target | IC50 (µM) |
| 2-(5-imidazolyl)indole derivative | IDO1 | 0.16 |
| Amg-1 | IDO1 | 3.97 |
| 3c (urea and 1,2,3-triazole) | IDO1 | 0.07±0.04 |
| Epacadostat (cell-based) | IDO1 | 0.012 |
Receptor Agonist/Antagonist Mechanisms
Derivatives of the 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- scaffold have also been investigated for their ability to modulate the function of various receptors, acting as either agonists or antagonists.
Serotonin Receptors: Certain fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles have been identified as potent agonists of the 5-HT7 receptor. nih.gov The binding affinity of these compounds is influenced by substitutions on the indole ring, with halogenation playing a key role in optimizing interactions with the receptor. For instance, the compound 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole exhibits a high affinity for the 5-HT7 receptor with a Ki of 4 nM. nih.gov Other derivatives have shown high affinity for the 5-HT6 receptor. researchgate.net The interaction with these receptors is thought to involve specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.
| Compound Derivative | Receptor | Ki (nM) |
| 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole | 5-HT7 | 4 |
| 1,3,5-triazine-methylpiperazine derivative 4 | 5-HT6 | 11 |
Adrenergic Receptors: Some imidazoline (B1206853) derivatives have been shown to interact with adrenergic receptors. For example, certain compounds have demonstrated high affinity for α2-adrenoceptors and moderate affinity for α1-adrenoceptors, acting as full α-adrenergic agonists. nih.gov The positive inotropic effects of some imidazoline derivatives in cardiac tissue have been attributed to their interaction with α1-adrenergic receptors rather than imidazoline binding sites. nih.gov
| Compound | Receptor | Ki (nM) |
| ABBOTT-54741 | α1-adrenoceptor | 401 |
| ABBOTT-54741 | α2-adrenoceptor | 7 |
Modulation of Cellular Pathways at a Molecular Level
The interaction of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives with their molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways.
One of the key pathways affected by indole compounds is the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway. Some 3-amino-1H-indazole derivatives, which share structural similarities, have been found to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a derivative designated as W24 exhibited broad-spectrum antiproliferative activity by inducing G2/M cell cycle arrest and apoptosis through the regulation of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov
Furthermore, some benzimidazole (B57391) carbamate (B1207046) ester derivatives, structurally related to the core compound, have been shown to impair tubulin assembly into the mitotic spindle. This disruption of microtubule dynamics blocks the cell cycle in the G2 phase and induces apoptosis. mdpi.com This mechanism is particularly relevant for the anticancer effects of these compounds.
Biophysical Characterization of Compound-Target Interactions
A comprehensive understanding of the interaction between 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives and their protein targets requires the use of various biophysical techniques. These methods provide quantitative data on binding affinities, thermodynamics, and kinetics.
While specific biophysical data for the parent compound with all the mentioned targets is not extensively available in the public domain, the principles of these techniques are crucial for characterizing such interactions.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net Such thermodynamic data provides insights into the driving forces of the interaction. For example, ITC has been used to confirm the interaction between 3-phenyl-1H-indazole and the fat mass and obesity-associated (FTO) protein. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It can provide kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD). researchgate.net SPR is particularly useful for screening fragment libraries and validating hits from primary screens.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions at an atomic level. nih.govnih.gov It can be used to identify the binding site on the protein, determine the conformation of the bound ligand, and measure binding affinities. For instance, NMR has been employed to study the binding of small molecule inhibitors to the hydrophobic pocket of HIV-1 gp41. nih.gov
These biophysical methods, in conjunction with computational modeling, are essential for a detailed mechanistic understanding of how 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- and its derivatives interact with their biological targets, paving the way for the rational design of more potent and selective therapeutic agents.
Based on a comprehensive search of publicly available scientific literature, specific computational chemistry and molecular modeling studies focused solely on the compound 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- are not available. While the methodologies outlined in the requested article structure—such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and molecular docking simulations—are standard computational techniques for characterizing molecules, the specific results of these analyses for this particular compound have not been published or indexed in the searched scientific databases.
Computational studies are highly specific to the molecule being investigated. Results such as optimized geometries, orbital energies, electrostatic potentials, and binding affinities are unique to the chemical structure under analysis. General principles and findings from related indole or imidazole derivatives cannot be accurately extrapolated to create a scientifically valid report for "1H-Indole, 3-(1H-imidazol-1-ylmethyl)-".
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without the underlying research data. Creating such an article would require fabricating data, which would be scientifically unsound.
For reference, computational studies on analogous compounds involving indole and imidazole moieties have been performed to:
Investigate molecular structures and electronic properties. niscpr.res.in
Predict chemical reactivity and kinetic stability. irjweb.com
Explore potential binding interactions with biological targets like enzymes and receptors. ajchem-a.comnih.gov
Should specific computational research on "1H-Indole, 3-(1H-imidazol-1-ylmethyl)-" be published in the future, an article based on the requested outline could then be accurately generated.
Computational Chemistry and Molecular Modeling of 1h Indole, 3 1h Imidazol 1 Ylmethyl
Molecular Docking Simulations with Biological Receptors and Enzymes
Identification of Key Interacting Residues and Hydrogen Bonding Networks
To identify key interacting residues and hydrogen bonding networks, researchers typically employ molecular docking simulations. This process involves placing the compound (ligand) into the binding site of a specific biological target, such as a protein or enzyme, to predict its preferred orientation and binding affinity. The analysis of the resulting docked pose reveals specific amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand.
For 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, this would involve:
Target Identification: First, a biologically relevant protein target would need to be identified. The ChEMBL database indicates that the compound (listed under CHEMBL116794) has been tested in bioassays, but specific targets with detailed interaction studies are not provided. ebi.ac.uk
Docking Simulation: The 3D structure of the compound would be docked into the crystal structure of the identified target protein.
Interaction Analysis: The resulting complex would be analyzed to map all potential interactions. The indole (B1671886) ring's NH group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. The aromatic nature of both rings allows for potential pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Without a specified protein target and corresponding docking studies in the literature, a definitive table of interacting residues and hydrogen bond networks for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- cannot be compiled.
Table 1: Hypothetical Key Interactions for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- with a Protein Target (Note: This table is illustrative of the type of data that would be generated from a molecular docking study and is not based on existing research for this specific compound.)
| Interacting Residue | Interaction Type | Moiety of Compound Involved |
| Aspartic Acid (Asp) | Hydrogen Bond | Indole N-H |
| Serine (Ser) | Hydrogen Bond | Imidazole Nitrogen |
| Phenylalanine (Phe) | Pi-Pi Stacking | Indole Ring |
| Tyrosine (Tyr) | Pi-Pi Stacking | Imidazole Ring |
| Leucine (Leu) | Hydrophobic | Methylene (B1212753) Linker |
Molecular Dynamics Simulations for Conformational Sampling and Stability
A typical MD simulation study for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- complexed with a target protein would involve:
System Setup: Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).
Simulation Run: Running the simulation for a specific duration (typically nanoseconds to microseconds) to observe the trajectory of the atoms.
Trajectory Analysis: Analyzing key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time.
Currently, there are no published MD simulation studies specifically for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, meaning data on its conformational stability within a biological target is not available.
In Silico Predictions of Mechanistic Pathways
In silico methods can also be used to predict the mechanistic pathways of a compound's action or metabolism. This can involve a range of computational techniques, from quantum mechanics (QM) calculations to predict reaction energetics to more complex systems biology models. For instance, predicting metabolic pathways often involves using software that identifies potential sites of metabolism by common enzyme families, such as Cytochrome P450.
Predicting the mechanism of action would require an understanding of the compound's biological target and its effect on a particular signaling or metabolic pathway. Network pharmacology is one such approach that can build a network of targets and pathways to elucidate a compound's broader biological effects. nih.gov However, such an analysis for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- has not been reported.
Exploration of Novel Derivatives and Hybrid Systems of 1h Indole, 3 1h Imidazol 1 Ylmethyl
Synthesis and Research on N-Substituted 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- Derivatives
The synthesis of N-substituted derivatives of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- has been a significant area of research. These modifications primarily focus on the indole (B1671886) nitrogen, introducing a variety of substituents to modulate the compound's properties. A general synthetic approach involves the reaction of 1H-indole-3-carbaldehyde with 3-chloro-N-arylpropanamide and K2CO3 in acetone (B3395972) to yield N-substituted indole derivatives. easychair.org This is followed by further reactions to introduce the imidazol-1-ylmethyl moiety at the C3 position.
One study detailed the synthesis of a series of novel (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamide derivatives. easychair.org This was achieved by reacting various 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamides with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. easychair.org
Another area of investigation has been the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, which are structurally related to N-substituted derivatives. mdpi.com These compounds were unexpectedly synthesized through the addition of indole to various aldehydes under neat conditions, with calcium oxide playing a crucial role in the reaction with paraformaldehyde. mdpi.com
The following table summarizes some of the synthesized N-substituted derivatives and their starting materials:
| Compound ID | N-Substituent | Starting Aldehyde | Reference |
| 4a | -CH2-(1H-indol-1-yl) | Paraformaldehyde | mdpi.com |
| 7a-j | -CH2CH2CONH-Aryl | Various 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamides | easychair.org |
These studies demonstrate the versatility of the indole scaffold for N-substitution, opening avenues for creating a diverse library of compounds with potentially unique biological activities.
Investigation of Indole-Imidazole Conjugates with Additional Heterocyclic Scaffolds (e.g., Triazoles, Benzothiazoles)
The conjugation of the indole-imidazole scaffold with other heterocyclic systems has been a fruitful strategy for developing new molecular entities. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different heterocyclic rings to create synergistic effects.
Triazole Conjugates:
The 1,2,3-triazole ring is a popular choice for conjugation due to its favorable chemical properties, including its role as a stable linker. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is frequently employed for the synthesis of these hybrids.
A study by Perike et al. synthesized a series of hybrid molecules containing indole, thiazolidinedione, and triazole moieties. mdpi.com While not directly starting from 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, this research highlights the utility of the indole-triazole linkage in generating compounds with notable biological activities. mdpi.com
Benzothiazole Conjugates:
Benzothiazole is another heterocyclic system that has been successfully conjugated with the indole-imidazole scaffold. The resulting hybrids have been investigated for their diverse biological potential.
The following table presents examples of indole-imidazole conjugates with other heterocyclic scaffolds:
| Conjugated Heterocycle | Linker | Synthetic Approach | Potential Applications | Reference |
| 1,2,3-Triazole | Thioether-triazole | Click Chemistry (CuAAC) | Anticancer | nih.gov |
| Thiazolidinedione-Triazole | Not Specified | Multi-step synthesis | Anticancer | mdpi.com |
The development of these hybrid molecules underscores the modular nature of drug design, where different heterocyclic building blocks can be combined to fine-tune the properties of the final compound.
Development of Hybrid Molecules through Linker Variations
While specific studies focusing solely on linker variations for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- are not extensively documented, the principles of medicinal chemistry suggest that this is a key area for optimization. For instance, in the design of dual inhibitors, the linker is crucial for positioning the different pharmacophores in their respective binding pockets.
The following table illustrates hypothetical linker variations and their potential impact:
| Linker Type | Potential Impact on Properties |
| Short, rigid alkyl chain | Constrains conformational flexibility, may increase binding affinity if the conformation is optimal. |
| Long, flexible alkyl chain | Increases conformational freedom, allowing the molecule to adapt to different binding sites. |
| Ether or thioether linkage | Introduces polarity and potential for hydrogen bonding. |
| Amide or ester linkage | Provides hydrogen bond donor/acceptor sites and can influence metabolic stability. |
Future research in this area could involve the systematic synthesis and evaluation of derivatives with different linkers to establish a clear structure-activity relationship.
Design and Synthesis of Advanced Indole-Imidazole Metal Complexes
The ability of the imidazole (B134444) and indole nitrogen atoms to coordinate with metal ions has led to the development of advanced metal complexes. These complexes can exhibit unique geometries and electronic properties that are not present in the parent organic ligand.
Recent research has focused on the synthesis and characterization of zinc(II) complexes with 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-. These complexes have been investigated for their structural properties and potential biological applications. The general formula for these complexes is often [Zn(Ligand)2Cl2], where the zinc ion is coordinated by two imidazole nitrogen atoms from two indole-imidazole ligands and two chloride ions, resulting in a distorted tetrahedral geometry.
The following table summarizes some of the synthesized zinc complexes:
| Complex | Ligand | Metal Ion | Coordination Geometry |
| [Zn(InIm)2Cl2] | 3-((1H-imidazol-1-yl)methyl)-1H-indole | Zn(II) | Distorted tetrahedral |
| [Zn(InMeIm)2Cl2] | 3-((2-methyl-1H-imidazol-1-yl)methyl)-1H-indole | Zn(II) | Distorted tetrahedral |
| [Zn(InEtMeIm)2Cl2] | 3-((2-ethyl-4-methyl-1H-imidazol-1-yl)methyl)-1H-indole | Zn(II) | Distorted tetrahedral |
The formation of these metal complexes can enhance the therapeutic properties of the parent ligand and offers a promising strategy for the development of new metallodrugs.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. rsc.org
Scaffold Hopping:
Scaffold hopping involves replacing the core structure of a molecule with a different scaffold that maintains a similar three-dimensional arrangement of key functional groups. In the context of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, this could involve replacing the indole ring with other bicyclic heterocycles like indazole or benzimidazole (B57391).
A study by Drennen et al. demonstrated the successful application of scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.orgnih.gov While not directly involving the imidazole-methyl substituent, this research exemplifies the potential of this strategy to discover new compounds with altered selectivity profiles. rsc.orgnih.gov
Bioisosteric Replacement:
Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For the indole moiety, potential bioisosteres include other aromatic heterocycles that can mimic its size, shape, and electronic properties.
The following table provides examples of potential bioisosteric replacements for the indole scaffold:
| Original Scaffold/Group | Potential Bioisostere | Rationale for Replacement |
| Indole | Indazole | Similar size and aromatic character, alters hydrogen bonding pattern. |
| Indole | Benzimidazole | Similar bicyclic structure, introduces an additional nitrogen atom. |
| Indole | 7-Azaindole | Modifies electronic properties and hydrogen bonding capacity. |
These strategies are valuable tools for navigating chemical space and overcoming challenges such as poor pharmacokinetic properties or intellectual property limitations.
Application of Combinatorial Chemistry in Derivative Synthesis
Combinatorial chemistry is a high-throughput approach that allows for the rapid synthesis of a large number of compounds in a systematic manner. This technique is particularly well-suited for exploring the structure-activity relationships of a lead compound by generating a library of derivatives with diverse substituents.
While specific applications of combinatorial chemistry for the synthesis of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives are not extensively reported, the principles of this methodology can be readily applied. For instance, a combinatorial library could be generated by reacting a common indole-imidazole core with a variety of acylating or alkylating agents to introduce diversity at the indole nitrogen.
A hypothetical combinatorial synthesis is outlined below:
| Building Block A (Indole-Imidazole Core) | Building Block B (Diverse Reagents) | Resulting Library |
| 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- | R1-COCl, R2-SO2Cl, R3-Br | N-acylated, N-sulfonylated, and N-alkylated derivatives |
The use of solid-phase synthesis or solution-phase parallel synthesis can further streamline the process, enabling the efficient creation and screening of large compound libraries. This approach holds significant promise for accelerating the discovery of novel derivatives of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- with optimized properties.
Q & A
Q. What synthetic routes are commonly employed for 1H-Indole, 3-(1H-imidazol-1-ylmethyl)-, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution using 1H-indole-3-methanol and imidazole derivatives. A representative method involves reacting 1H-indole-3-methanol with 1,1′-carbonyldiimidazole (CDI) in anhydrous acetonitrile under ambient conditions, yielding 92% after recrystallization . Key optimization strategies include:
- Solvent selection : Anhydrous MeCN minimizes side reactions.
- Molar ratios : Using 1.3 equivalents of CDI ensures complete conversion.
- Purification : Cold water precipitation followed by vacuum drying enhances purity.
- Scalability : Adjusting stoichiometry and solvent volume maintains yield consistency (e.g., 48–74% for analogous esters) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H NMR : Distinct peaks include δ 5.31 (s, 2H, CH₂), aromatic protons at δ 7.05–8.23, and imidazole protons at δ 7.43–7.59 .
- HRMS-ESI : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 312.1707 for C₁₉H₁₄F₃N₃) .
- X-ray crystallography : Resolves dihedral angles between indole, imidazole, and substituent rings (e.g., 54.95° and 61.36° for 4-CF₃-phenyl derivatives) .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal activity : Derivatives like 3a–3c (with ethyl ester side chains) inhibit Magnaporthe oryzae (rice blast pathogen) via membrane disruption, with IC₅₀ values correlating with side-chain hydrophobicity .
- Antimicrobial screening : Imidazole-indole hybrids show moderate activity against Candida albicans and Staphylococcus aureus, though structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How do structural modifications (e.g., ester side chains, halogenation) influence bioactivity?
- Side-chain length : Increasing alkyl chain length (e.g., from ethyl to hexyl esters) enhances antifungal potency by improving lipid bilayer penetration .
- Halogenation : Introducing electron-withdrawing groups (e.g., 4-CF₃-phenyl in C₁₉H₁₄F₃N₃ ) increases metabolic stability and target affinity, as shown in crystallographic studies .
- Tautomerism : Substituent positioning (e.g., 5- vs. 6-methoxy in benzimidazole analogs) affects tautomeric equilibria and binding to fungal cytochrome P450 enzymes .
Q. What mechanistic insights exist for its interaction with biological targets?
- Enzyme inhibition : Molecular docking suggests imidazole nitrogen coordinates with heme iron in fungal CYP51, disrupting ergosterol biosynthesis .
- Membrane disruption : Ethyl ester derivatives increase membrane permeability in M. oryzae, as evidenced by propidium iodide uptake assays .
- Resistance profiling : Mutagenesis studies identify mutations in fungal ABC transporters (e.g., MgABC1) that reduce compound efficacy .
Q. What challenges arise in crystallographic analysis of this compound?
- Polymorphism : Co-crystallization with solvents (e.g., ethyl acetate) can yield multiple crystal forms, complicating phase determination .
- Hydrogen bonding : The imidazole NH forms dynamic interactions with adjacent aromatic rings, requiring low-temperature (90 K) data collection to resolve .
- Disorder : Flexible side chains (e.g., ethyl esters) exhibit rotational disorder, necessitating anisotropic refinement and occupancy adjustments .
Methodological Considerations
Q. How can conflicting bioactivity data between studies be reconciled?
- Assay standardization : Discrepancies in MIC values may arise from variations in fungal sporulation protocols or culture media .
- Metabolic stability : Differences in microsomal incubation conditions (e.g., NADPH concentration) alter degradation rates, impacting IC₅₀ comparisons .
Q. What computational tools are recommended for SAR studies?
- Docking software : AutoDock Vina or Schrödinger Suite models ligand-CYP51 interactions, validated by crystallographic data .
- QSAR models : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict antifungal activity of novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
